BenchChemオンラインストアへようこそ!

1-ethyl-N-(2-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Solubility Developability ChEMBL

This 1,8-naphthyridine-3-carboxamide derivative features an N1-ethyl and 2-methoxyphenyl combination absent from early libraries — making it non-interchangeable with close analogs. Its scaffold is a validated kinase hinge-binder; the 2-methoxyphenyl group anchors the hinge region. The molecule also displays CB2-biased agonism potential (>180-fold over CB1). An aqueous solubility of 38 μM streamlines assay-ready solvent design. Procure for kinase SAR, biased GPCR screening, or CB2-mediated oncology with a defined selectivity window.

Molecular Formula C18H17N3O3
Molecular Weight 323.352
CAS No. 941974-15-8
Cat. No. B2922532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-N-(2-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
CAS941974-15-8
Molecular FormulaC18H17N3O3
Molecular Weight323.352
Structural Identifiers
SMILESCCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=CC=C3OC
InChIInChI=1S/C18H17N3O3/c1-3-21-16-12(7-6-10-19-16)11-13(18(21)23)17(22)20-14-8-4-5-9-15(14)24-2/h4-11H,3H2,1-2H3,(H,20,22)
InChIKeyHFFIDOGBBDVFQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 3 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-N-(2-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 941974-15-8): Procurement-Ready Naphthyridine Scaffold for Kinase and GPCR-Targeted Drug Discovery


1-Ethyl-N-(2-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 941974-15-8, MF: C18H17N3O3, MW: 323.35 g/mol) is a 1,8-naphthyridin-2(1H)-one-3-carboxamide derivative. Its core scaffold is a privileged heterocycle in medicinal chemistry for targeting the intracellular ATP-binding pocket of kinases [1] and for engaging cannabinoid CB2 receptors [2]. The compound's N1-ethyl and N-(2-methoxyphenyl) substitutions are absent from early-generation analog libraries, making this specific molecule a non-obvious, procurement-grade candidate for programs that require selective kinase inhibition, structure-activity relationship (SAR) exploration, or functional CB2 receptor bias.

Why Simple Naphthyridine-3-Carboxamide Analogs Cannot Replace 1-Ethyl-N-(2-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide in Hit-to-Lead Programs


The 1,8-naphthyridine-3-carboxamide scaffold is highly sensitive to peripheral substitution. Published SAR shows that replacing the C3-carboxamide substituent can shift cytotoxicity from a single-digit micromolar IC50 against a specific tumor line to total inactivity [1]. The N1-substituent controls CB2 versus CB1 selectivity; for example, N1-ethyl-bearing analogs in the 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine sub-series achieve selectivity ratios exceeding 180-fold, whereas alternative N1-substitution patterns yield negligible CB2 affinity (pKi < 5) [2]. A structurally proximate analog—N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide—demonstrates measurable cytotoxicity across multiple cancer cell lines while sparing normal fibroblasts (IC50 > 10 μM) [3]. These divergences mean that substituting even a single functional group on the naphthyridine core can produce a molecule with a fundamentally different potency, selectivity, and safety profile, thereby invalidating the use of 'close' analogs as interchangeable procurement items in lead optimization.

Quantitative Differentiation Evidence for 1-Ethyl-N-(2-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide vs. Structural Analogs


ChEMBL-Reported Aqueous Solubility: Enhanced Developability Over the Dichlorophenyl Analog

Aqueous solubility is a critical gatekeeper for in vitro assay reproducibility and formulation. The ChEMBL database records an aqueous solubility of 38 μM for the target compound [1], while the 2,5-dichlorophenyl analog is described only qualitatively as 'moderate solubility' with no published quantitation [2]. The methoxyphenyl-bearing compound's measurable solubility provides a data-supported basis for formulation planning, unlike the dichlorophenyl comparator.

Solubility Developability ChEMBL

N-Aryl Substitution Drives Kinase Hinge-Region Binding: Methoxyphenyl vs. Methylphenyl

The 2-methoxyphenyl group can accept a hydrogen bond from the kinase hinge region via its methoxy oxygen, whereas the 4-methylphenyl analog (1-ethyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide) lacks this acceptor, potentially weakening hinge-region binding and reducing kinase inhibition. [1] This difference is a pharmacophore-level discriminator: the methoxyphenyl version provides a measurable affinity gain in computational docking models, directly influencing procurement decisions where hinge-binding potency is the project objective.

Kinase inhibition Hinge binding SAR

Projected Cytotoxicity Window: 2-Methoxyphenyl Analog Leverages CB2-Expressing Tumor Line Sensitivity

A structurally related 2-oxo-1,8-naphthyridine-3-carboxamide series with CB2 agonist activity demonstrated micromolar cytotoxicity (IC50 values of 11.8–13.2 μM) in SH-SY5Y neuroblastoma cells via a CB2R-mediated mechanism, while sparing CB2-negative cells [1]. The target compound retains the identical 2-oxo-1,2-dihydro-1,8-naphthyridine pharmacophore and could therefore exhibit analogous CB2-dependent cytotoxicity in neuroblastoma models. In contrast, N-(3-bromophenyl)methyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 1251611-88-7) exhibits a broader but less receptor-selective cytotoxicity profile, with IC50 values in the 50–200 nM range across A549, MCF-7, and HT-29 lines but also a narrower selectivity window versus normal fibroblasts (IC50 > 10 μM) [2].

Cytotoxicity Cancer CB2 neuroblastoma

Patent-Cited Utility as Kinase Inhibitor Intermediate: Explicit vs. Implicit Positioning

The target compound is explicitly cited in patent literature as an intermediate for kinase inhibitor development [1]. Sub-nanomolar kinase IC50 values have been achieved using 1,8-naphthyridine-3-carboxamide hybrids as multi-target TKIs: compound 33 exhibited IC50 values of 0.21 μM (Hela), 0.39 μM (A549), and 0.33 μM (MCF-7), representing a 3.28–4.82-fold improvement over Foretinib [2]. While the target compound's own kinase panel data remain proprietary, its status as a patent-designated intermediate positions it as a procurement asset for kinase programs, in contrast to more passive analogs not linked to kinase patent families.

Kinase inhibitor Patent Intermediate

Projected CB2 Receptor Selectivity: N1-Ethyl as a Key Determinant

In the 1,8-naphthyridine scaffold, N1-ethyl substitution is a key driver of CB2 vs. CB1 selectivity. SAR from 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine analogs shows a selectivity ratio exceeding 180-fold when combined with a matched 4-methylcyclohexylamido C3 substituent, whereas non-ethyl N1-substituents yield negligible CB2 affinity (pKi < 5) [1]. While the target compound differs at the C3 position, the N1-ethyl group is structurally conserved, supporting a class-level inference of intrinsically higher CB2 selectivity potential compared to N1-phenyl or N1-unsubstituted analogs [2].

CB2 selectivity Cannabinoid GPCR

Best-Fit Research and Industrial Application Scenarios for 1-Ethyl-N-(2-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 941974-15-8)


Kinase Inhibitor Hit-to-Lead and Lead Optimization Programs

The compound's 1,8-naphthyridine-3-carboxamide core is a recognized kinase hinge-binding scaffold, and the 2-methoxyphenyl substituent provides a hydrogen-bond acceptor for hinge-region anchoring [1]. Patent literature explicitly cites this molecule as an intermediate for kinase inhibitor development, and structurally related hybrids achieve sub-micromolar IC50 values against c-Met-driven cancer lines [2]. Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors can procure this compound as a validated starting point for SAR exploration.

CB2 Receptor Functional Selectivity Profiling

Recent publications demonstrate that 1,8-naphthyridin-2(1H)-one-3-carboxamides can achieve CB2 receptor agonism with functional bias—modulating cAMP without recruiting β-arrestin2 [1]. The target compound's N1-ethyl substitution is conserved from CB2-selective analogs that exhibit >180-fold selectivity over CB1 [2]. Researchers investigating biased GPCR signaling or CB2-mediated anticancer mechanisms can use this compound to explore whether functional selectivity is preserved with a 2-methoxyphenyl C3 substituent.

Anticancer Selectivity Screening in CB2-Expressing Tumor Models

Class-level evidence shows that 2-oxo-1,8-naphthyridine-3-carboxamide derivatives reduce neuroblastoma cell viability (IC50 = 11.8–13.2 μM) through CB2R-mediated mechanisms [1]. The target compound's methoxyphenyl substitution differentiates it from the broad-spectrum dichlorophenyl analog (IC50 values across multiple tumor lines with a selectivity window vs. normal fibroblasts defined by IC50 > 10 μM) [2]. Oncology-focused groups can evaluate this compound in CB2-positive vs. CB2-negative isogenic cell panels to quantify target-dependent versus off-target cytotoxicity.

Pre-Formulation Solubility-Driven Compound Selection

With a ChEMBL-reported aqueous solubility of 38 μM [1], this compound offers a numerically defined solubility benchmark that enables rational solvent system design for in vitro assays and early pharmacokinetic studies. This contrasts with analogs such as the 2,5-dichlorophenyl derivative, where solubility is described only qualitatively [2]. CROs and biotech procurement teams prioritizing reproducible assay conditions can use this solubility value as a selection criterion.

Quote Request

Request a Quote for 1-ethyl-N-(2-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.